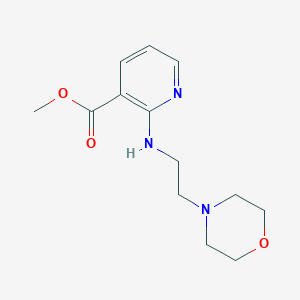![molecular formula C15H17ClN4O B7574620 [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. It may also interact with ion channels and receptors involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone have been studied in animal models. The compound has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been reported to decrease the levels of noradrenaline, which may be responsible for its anticonvulsant activity. Furthermore, the compound has been found to inhibit the activity of acetylcholinesterase, which may contribute to its antinociceptive activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, which make it a promising candidate for the development of new drugs. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone. One direction is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is the development of new derivatives with improved pharmacological properties. Furthermore, the compound may be studied for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and antinociceptive activities. However, further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of 3-chlorophenylpiperazine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of thionyl chloride and then methanol. The final product is obtained by recrystallization from methanol. This method has been reported in a research article by S. M. Abd El-Gilil et al. (2012) and has been found to be efficient in yielding the desired product.
Wissenschaftliche Forschungsanwendungen
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to possess anticonvulsant, antidepressant, anxiolytic, and antinociceptive activities in animal models. In a study by M. M. Abdel-Aziz et al. (2017), the compound showed significant anticonvulsant activity in mice. Another study by N. A. El-Sayed et al. (2018) reported that the compound exhibited antidepressant and anxiolytic effects in rats. Furthermore, the compound has been found to possess antinociceptive activity in mice, as reported by A. M. El-Sayed et al. (2019).
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-14(10-17-18-11)15(21)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRDTMTWBAOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

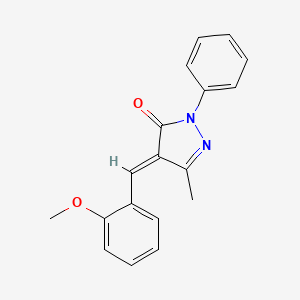
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
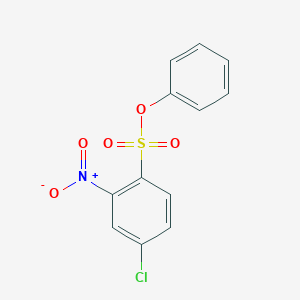
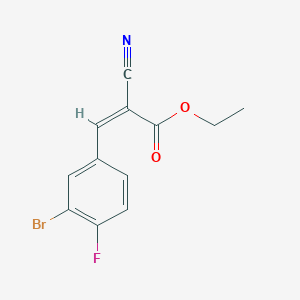


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

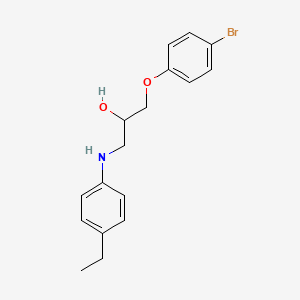
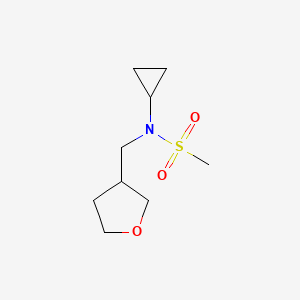
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
